molecular formula C10H21Br B1670165 1-Bromodecane CAS No. 112-29-8

1-Bromodecane

Cat. No. B1670165
CAS RN: 112-29-8
M. Wt: 221.18 g/mol
InChI Key: MYMSJFSOOQERIO-UHFFFAOYSA-N
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Description

1-Bromodecane, also known as Decyl bromide, is an organic compound with the linear formula CH3(CH2)9Br . It is a colorless liquid used as a building block in organic synthesis .


Synthesis Analysis

1-Bromodecane can be synthesized through various methods. For instance, it can be produced by the reaction of 1,2-dimethylimidazole . It has also been used in the synthesis of ferrocene containing hexacatenar metallomesogen .


Molecular Structure Analysis

The molecular formula of 1-Bromodecane is C10H21Br . It has a molecular weight of 221.18 Da . The structure consists of a decane chain with a bromine atom attached at one end .


Chemical Reactions Analysis

1-Bromodecane participates in alkylation of pentaerythritol, introducing two lipophilic groups in pentaerythritol . It also reacts with 1,2-dimethylimidazole to yield 1-decyl-2,3-dimethylimidazolium bromide .


Physical And Chemical Properties Analysis

1-Bromodecane is a liquid at room temperature . It has a density of 1.066 g/mL at 25 °C and a boiling point of 238 °C . The refractive index n20/D is 1.456 .

Scientific Research Applications

1-Bromodecane: A Comprehensive Analysis of Scientific Research Applications

1-Bromodecane is a versatile chemical compound with a variety of applications in scientific research. Below are some of the unique applications across different fields:

Organic Synthesis: 1-Bromodecane is commonly used in organic synthesis. It serves as an alkylating agent, introducing alkyl groups into molecules, which is a fundamental step in the synthesis of various organic compounds.

Pharmaceutical Research: In pharmaceutical research, 1-Bromodecane can be used to modify the solubility and processability of compounds. This is particularly useful in the formulation of drugs where solubility plays a crucial role in the drug’s bioavailability.

Material Science: In material science, 1-Bromodecane is used to improve the solubility and processability of rigid polycyclic aromatic hydrocarbons, which are used in organic electronics. This aids in the solution processability of these materials.

Metallomesogen Synthesis: 1-Bromodecane reacts with 1,2-dimethylimidazole to yield 1-decyl-2,3-dimethylimidazolium bromide, which is a precursor for ferrocene-containing hexacatenar metallomesogens. These are a class of liquid crystal materials that have potential applications in advanced display technologies.

Alkylation of Pentaerythritol: This compound participates in the alkylation of pentaerythritol, introducing lipophilic groups that are essential for creating derivatives used in various industrial applications.

Production of Decanal: Decanal, an organic compound with a citrus scent, is produced using 1-Bromodecane. Decanal has applications in flavorings and fragrances.

Safety And Hazards

1-Bromodecane is classified as harmful if inhaled and may cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

While specific future directions for 1-Bromodecane are not mentioned in the retrieved sources, it continues to be a valuable reagent in organic synthesis. Its ability to introduce lipophilic groups into other molecules makes it useful in the development of new organic compounds .

properties

IUPAC Name

1-bromodecane
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InChI

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMSJFSOOQERIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051581
Record name 1-Bromodecane
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Molecular Weight

221.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear, light yellow liquid; [Aldrich MSDS]
Record name Decane, 1-bromo-
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Vapor Pressure

0.04 [mmHg]
Record name Decyl bromide
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Product Name

1-Bromodecane

CAS RN

112-29-8
Record name 1-Bromodecane
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Record name Decyl bromide
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Record name 1-BROMODECANE
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Synthesis routes and methods I

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500 mL 3-necked round-bottomed flask and suspended in 100 mL deionized water and the suspension was stirred with a mechanical stirrer. To this swollen gel, a solution of 15 g 1-bromodecane in 100 mL ethanol was added and the reaction mixture was stirred for 10 minutes. 2 g 50% aqueous sodium hydroxide was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g 50% NaOH was added in a 1 g batch at an interval of 1.5 hr (the base addition maintained a pH between 10 to 12). The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL deionized water and 500 mL methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL deionized water and suspended in 500 mL deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL deionized water. The resulting suspension was stirred for 30 minutes. 1 mL concentrated HCl was added to the suspension, which was then stirred for 35 minutes. The pH of the suspension was found to be 2.2. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.
[Compound]
Name
polymer
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
4 g
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500-mL 3-neck round-bottom flask and suspended in 100 mL of deionized water. The suspension was stirred with a mechanical stirrer. To this swollen gel was added a solution of 15 g of 1-bromodecane in 100 mL of ethanol, and the reaction mixture was stirred for 10 minutes. Aqueous sodium hydroxide (2 g of 50% w/w) was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g of 50% NaOH was added in 1 g batches at an interval of 1.5 hr. The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL of deionized water and 500 mL of methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes, and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL of 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL of deionized water and suspended in 500 mL of deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL of deionized water. The resulting suspension was stirred for 30 minutes. Concentrated HCl (1 mL) was added to the suspension, which was then stirred for 35 minutes. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.
[Compound]
Name
polymer
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
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Quantity
4 g
Type
reactant
Reaction Step Four
Name
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2 mL
Type
reactant
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Name
Quantity
100 mL
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromodecane
Reactant of Route 2
Reactant of Route 2
1-Bromodecane
Reactant of Route 3
1-Bromodecane
Reactant of Route 4
Reactant of Route 4
1-Bromodecane
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1-Bromodecane
Reactant of Route 6
Reactant of Route 6
1-Bromodecane

Q & A

Q1: What is the molecular formula and weight of 1-Bromodecane?

A1: 1-Bromodecane has a molecular formula of C10H21Br and a molecular weight of 221.19 g/mol.

Q2: What spectroscopic data is available for characterizing 1-Bromodecane?

A2: 1-Bromodecane can be characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , , , , , , ]

Q3: Is 1-Bromodecane compatible with organic solvents?

A3: Yes, 1-Bromodecane exhibits good solubility in common organic solvents like cyclohexane, toluene, dichloromethane, and dimethylformamide. [, , , ]

Q4: Can 1-Bromodecane be used as a reagent in chemical synthesis?

A4: Yes, 1-Bromodecane serves as a useful alkylating agent in organic synthesis, particularly in reactions like nucleophilic substitutions. [, , , ] For instance, it reacts with inorganic salts containing hard-basic nucleophilic anions in the presence of silica gel-supported ionenes. [] It has also been used in the synthesis of alkyl-substituted pyridium bromide quaternary ammonium salts through alkylation reactions with nicotinamide. []

Q5: Are there catalytic applications involving 1-Bromodecane as a substrate?

A5: Yes, 1-Bromodecane has been studied as a substrate in catalytic reduction reactions. For example, Milstein's complex (PNN)RuHCl(CO) catalyzes the reduction of 1-Bromodecane using isopropanol as a hydrogen source. [] Another study explored the electrochemical reduction of 1-Bromodecane at a mercury cathode in dimethylformamide. [] Additionally, researchers investigated the catalytic reduction of 1-Bromodecane by electrogenerated, structurally modified nickel(I) salen. []

Q6: Have there been any computational studies involving 1-Bromodecane?

A6: While specific computational studies focusing solely on 1-Bromodecane might be limited within the provided research, its structural analogs and related compounds have been subjected to computational analysis, including molecular modeling and QSAR studies. These studies provide valuable insights into the structure-activity relationships and physicochemical properties of halogenated alkanes. [, , ]

Q7: How does the length of the alkyl chain in bromoalkanes affect their properties?

A7: Studies investigating a series of 1-bromoalkanes, including 1-Bromodecane, revealed a correlation between the alkyl chain length and various physicochemical properties. Increasing the chain length generally leads to higher melting points, boiling points, and lipophilicity. These trends can influence the compound's behavior in biological systems, including its membrane permeability and interactions with enzymes. [, , , ]

Q8: What analytical methods are commonly used to characterize and quantify 1-Bromodecane?

A8: Common techniques for analyzing 1-Bromodecane include gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods help determine its purity, identify any impurities, and confirm its chemical structure. [, , , , , , , , , , ]

Q9: What is known about the environmental fate and degradation of 1-Bromodecane?

A9: 1-Bromodecane can be degraded through various methods, including reductive dehalogenation using nickel-aluminum alloy in a potassium hydroxide solution. This method effectively replaces the bromine atom with a hydrogen atom, rendering the compound non-mutagenic. [] Additionally, refluxing 1-Bromodecane with ethanolic potassium hydroxide leads to the formation of the corresponding ethyl ether. []

Q10: Are there any other notable applications of 1-Bromodecane in research?

A10: 1-Bromodecane has found use in synthesizing various other compounds, such as O-decanoxylbenzoic O-phenyl azobenzene ester liquid crystal, through a multi-step synthesis involving diazotization, coupling, esterification, and Williamson reactions. [] It's also employed in the synthesis of surfactants, specifically cationic gemini surfactants, from pentaerythritol, which demonstrate enhanced surface-active properties. [] Additionally, researchers utilize 1-Bromodecane in preparing alkane-modified polyallylamine nanoparticles, aiming to improve their transfection efficiency as gene carriers. []

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